molecular formula C6H7BrN2 B569207 4-bromo-1-cyclopropyl-1H-pyrazole CAS No. 1151802-23-1

4-bromo-1-cyclopropyl-1H-pyrazole

Cat. No.: B569207
CAS No.: 1151802-23-1
M. Wt: 187.04
InChI Key: PCWRBBLXAOCSQC-UHFFFAOYSA-N
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Description

4-Bromo-1-cyclopropyl-1H-pyrazole is a heterocyclic compound with the molecular formula C6H7BrN2. It is a derivative of pyrazole, characterized by the presence of a bromine atom at the 4-position and a cyclopropyl group at the 1-position.

Mechanism of Action

Mode of Action

For instance, 4-bromopyrazole has been reported to inhibit oxidative phosphorylation and ATP exchange reactions .

Biochemical Pathways

Given its reported inhibition of oxidative phosphorylation , it may impact energy metabolism within cells.

Result of Action

Given its reported inhibition of oxidative phosphorylation , it could potentially disrupt energy production within cells, leading to various downstream effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-cyclopropyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,3-diketones with arylhydrazines in the presence of a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine . The reaction is often carried out under solvent-free conditions or in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Comparison with Similar Compounds

Similar Compounds

    4-Bromopyrazole: Similar in structure but lacks the cyclopropyl group.

    1-Cyclopropyl-1H-pyrazole: Lacks the bromine atom at the 4-position.

    4-Iodopyrazole: Similar to 4-bromo-1-cyclopropyl-1H-pyrazole but with an iodine atom instead of bromine.

Uniqueness

This compound is unique due to the presence of both the bromine atom and the cyclopropyl group, which confer specific reactivity and biological activity. The combination of these substituents allows for unique interactions with molecular targets and the formation of distinct products in chemical reactions .

Properties

IUPAC Name

4-bromo-1-cyclopropylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c7-5-3-8-9(4-5)6-1-2-6/h3-4,6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWRBBLXAOCSQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680239
Record name 4-Bromo-1-cyclopropyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1151802-23-1
Record name 4-Bromo-1-cyclopropyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1-cyclopropyl-1H-pyrazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

4-Bromo-1H-pyrazole (1.76 g, 12 mmol) is dissolved in anhydrous dimethylformamide (15 mL). Cyclopropyl bromide (2.9 mL, 36 mmol) and caesium carbonate (7.8 g, 24 mmol) are successively added thereto. The reaction mixture is heated for 15 hours at 160° C. in a sealed flask. At the end of the reaction, the solvent is evaporated off in vacuo and the residue is purified by chromatography over silica gel using heptane and dichloromethane as eluants to yield the expected compound.
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step Two
Name
caesium carbonate
Quantity
7.8 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 4-bromo-1H-pyrazole (0.50 g), cyclopropylboronic acid (0.65 g), copper(II) acetate (0.65 g), 2,2′-bipyridine (0.56 g), and sodium carbonate (0.80 g) in 1,2-dichloroethane (15 mL) was stirred at reflux temperature for 4 h. Then another portion of cyclopropylboronic acid (0.65 g) and sodium carbonate (0.80 g) were added and the mixture was further stirred at reflux temperature overnight. After cooling to room temperature, aqueous NH4Cl solution was added and the resulting mixture was extracted with dichloromethane. The combined extracts were dried (Na2SO4) and the solvent was evaporated. The residue was purified by chromatography on silica gel (cyclohexane/ethyl acetate 95:5->80:20) to afford the title compound as a colorless oil. Yield: 0.32 g (48% of theory); Mass spectrum (ESI+): m/z=187/189 (Br) [M+H]+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.65 g
Type
catalyst
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step Two
Quantity
0.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of crude 1-cyclopropyl-1H-pyrazole (108 mg, 1.00 mmol) in CHCl3 (4 mL) at room temperature was added Br2 (51 uL, 1.0 mmol) via syringe. The orange solution was stirred for 1 h. The reaction was diluted with saturated aqueous Na2S2O3 (3 mL) and saturated aqueous NaHCO3 (3 mL). The mixture was extracted with CH2Cl2 (3×5 mL). The combined organic layers were dried over Na2SO4 and concentrated on a rotary evaporator without heating the sample to give 4-bromo-1-cyclopropyl-1H-pyrazole as a volatile, light yellow liquid that was used without further purification, m/z 187.3 [M+H]+.
Quantity
108 mg
Type
reactant
Reaction Step One
Name
Quantity
51 μL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Na2S2O3
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two

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